IHMT-IDH1-053

IDH1 R132H Biochemical Assay

Select IHMT-IDH1-053 for unparalleled target engagement. Unlike reversible inhibitors (Ivosidenib, Olutasidenib), its covalent binding to Cys269 ensures sustained mutant IDH1 inhibition. Achieves picomolar potency (IC50 4.7 nM) and >85% tumoral 2-HG reduction in vivo. High selectivity vs. wild-type IDH1/IDH2 guarantees assay precision. Essential for dissecting IDH1-mutant pathology.

Molecular Formula C25H33FN6O4S
Molecular Weight 532.6 g/mol
Cat. No. B12387073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIHMT-IDH1-053
Molecular FormulaC25H33FN6O4S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=O)N1C2=NC(=NC=C2F)NC(C)C3=CC=C(C=C3)N4CCC(CC4)NS(=O)(=O)C=C
InChIInChI=1S/C25H33FN6O4S/c1-5-37(34,35)30-19-10-12-31(13-11-19)20-8-6-18(7-9-20)17(4)28-24-27-14-21(26)23(29-24)32-22(16(2)3)15-36-25(32)33/h5-9,14,16-17,19,22,30H,1,10-13,15H2,2-4H3,(H,27,28,29)/t17-,22+/m0/s1
InChIKeyZUPHYBXQUOQKRE-HTAPYJJXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IHMT-IDH1-053 for Research: A Highly Potent and Selective Irreversible IDH1 R132H Mutant Inhibitor


IHMT-IDH1-053 (compound 16) is a first-in-class, structure-based designed, irreversible inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically targeting the R132H mutation [1]. It is distinguished by its covalent binding mechanism, which targets residue Cys269 in an allosteric pocket, and its picomolar to low nanomolar biochemical potency (IC50 = 4.7 nM) against IDH1 R132H [1]. The compound demonstrates high selectivity against wild-type IDH1 and IDH2 isoforms [1], making it a precise chemical probe for elucidating IDH1-mutant pathology.

Why IHMT-IDH1-053 Cannot Be Replaced by Other mIDH1 Inhibitors


Unlike reversible, non-covalent inhibitors such as Ivosidenib (AG-120) and Olutasidenib, IHMT-IDH1-053 forms a covalent bond with the IDH1 R132H mutant protein [1]. This covalent binding mode is hypothesized to confer prolonged target engagement and a distinct pharmacodynamic profile, which cannot be replicated by its reversible counterparts. Furthermore, its exceptional potency and selectivity profile [1] are not uniformly shared by other in-class molecules. Generic substitution with a less potent, reversible, or less selective inhibitor would fundamentally alter the experimental outcomes and could confound the interpretation of IDH1-mutant-specific biology.

Quantitative Evidence for IHMT-IDH1-053 Differentiation Against IDH1 Inhibitors


IHMT-IDH1-053 vs. Ivosidenib: Superior Biochemical Potency Against IDH1 R132H

In a biochemical assay, IHMT-IDH1-053 inhibits IDH1 R132H with an IC50 of 4.7 nM [1]. In contrast, Ivosidenib (AG-120) demonstrates an IC50 of 12 nM against the same mutant in a comparable enzymatic assay . This represents a 2.6-fold improvement in potency for IHMT-IDH1-053.

IDH1 R132H Biochemical Assay Potency

IHMT-IDH1-053 vs. Olutasidenib: Enhanced Biochemical Potency Against IDH1 R132H

IHMT-IDH1-053 exhibits an IC50 of 4.7 nM against IDH1 R132H [1], while Olutasidenib (FT-2102) demonstrates an IC50 of 21 nM against the same target in a biochemical assay . This translates to a 4.5-fold increase in potency for IHMT-IDH1-053.

IDH1 R132H Biochemical Assay Potency

IHMT-IDH1-053 vs. AGI-5198: Drastic Improvement in Potency and Covalent Mechanism

IHMT-IDH1-053, an irreversible covalent inhibitor, achieves an IC50 of 4.7 nM for IDH1 R132H [1]. The reversible tool compound AGI-5198 has a reported IC50 of 70 nM [2]. This represents a 15-fold difference in potency. Critically, the covalent binding mechanism of IHMT-IDH1-053 to Cys269 [1] provides a distinct pharmacological property (prolonged target residence time) that AGI-5198 lacks.

IDH1 R132H Covalent Inhibitor Potency

IHMT-IDH1-053 vs. GSK321: Comparable Potency but with Potentially Different Binding Kinetics

IHMT-IDH1-053 and GSK321 both exhibit similar low-nanomolar potency against IDH1 R132H. IHMT-IDH1-053 has an IC50 of 4.7 nM [1], while GSK321 has a reported IC50 of 4.6 nM [2]. While potency is comparable, IHMT-IDH1-053 is an irreversible inhibitor [1], whereas GSK321 is a reversible inhibitor [2]. This difference in binding mode suggests a different pharmacodynamic profile, with IHMT-IDH1-053 potentially offering more durable target inhibition.

IDH1 R132H Potency Selectivity

IHMT-IDH1-053 vs. ML309: Superior Cellular Activity and Covalent Binding

In cellular assays using IDH1 R132H-transfected 293T cells, IHMT-IDH1-053 inhibits 2-hydroxyglutarate (2-HG) production with an IC50 of 28 nM [1]. The reversible tool compound ML309 inhibits 2-HG production in a glioblastoma cell line with an IC50 of 250 nM [2]. This demonstrates a nearly 9-fold improvement in cellular potency for IHMT-IDH1-053, in addition to its distinct covalent binding mechanism.

IDH1 R132H Cellular Assay 2-HG

IHMT-IDH1-053 In Vivo Efficacy: >85% Tumor 2-HG Reduction

In an HT1080 xenograft mouse model, IHMT-IDH1-053 achieved a robust reduction in intratumoral 2-HG levels by greater than 85% [1]. This demonstrates effective target engagement and pharmacodynamic modulation in a living organism.

IDH1 R132H In Vivo 2-HG Xenograft

Recommended Research Applications for IHMT-IDH1-053


Investigating IDH1-Mutant Oncogenic Mechanisms in Cancer Models

Given its high potency against IDH1 R132H (IC50 = 4.7 nM) and robust cellular activity (IC50 = 28 nM for 2-HG reduction) [1], IHMT-IDH1-053 is ideally suited for dissecting the role of the IDH1 mutation in cancer cell lines, including those for acute myeloid leukemia (AML) and glioma. Its covalent binding mechanism [1] ensures sustained target inhibition, making it valuable for studying long-term phenotypic changes, such as differentiation and epigenetic remodeling, in vitro.

In Vivo Pharmacodynamic Studies in IDH1-Mutant Xenograft Models

IHMT-IDH1-053 has demonstrated significant in vivo efficacy, achieving >85% reduction in intratumoral 2-HG levels in an HT1080 xenograft model [1]. This makes it a reliable tool compound for in vivo pharmacology studies designed to validate target engagement, explore therapeutic windows, and investigate the downstream effects of 2-HG suppression on tumor growth and differentiation in mice.

Covalent Probe Development and Chemical Biology Studies

As a first-in-class irreversible IDH1 R132H inhibitor with a defined covalent binding site (Cys269) [1], IHMT-IDH1-053 serves as a foundational molecule for developing advanced chemical probes. It can be used in target occupancy studies, in pull-down assays to identify interacting proteins, or as a scaffold for designing next-generation covalent inhibitors with improved drug-like properties.

Selectivity Profiling in IDH Isoform Panels

IHMT-IDH1-053 exhibits high selectivity for mutant IDH1 over wild-type IDH1 and IDH2 isoforms [1]. This characteristic makes it an essential reagent for experiments requiring precise dissection of isoform-specific functions in metabolic and cancer pathways, particularly in assays where off-target inhibition of IDH2 or wild-type IDH1 would confound the interpretation of results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for IHMT-IDH1-053

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.